molecular formula C18H19FN6O2S B2947179 5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2380062-74-6

5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B2947179
CAS No.: 2380062-74-6
M. Wt: 402.45
InChI Key: INJGBWCAWMSESH-UHFFFAOYSA-N
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Description

5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a fluorine atom, a phenyl group, and a piperazine ring that is further substituted with a sulfonyl group and an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.

    Sulfonylation of the Imidazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine: Similar structure but lacks the fluorine atom.

    5-chloro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-fluoro-4-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine can significantly influence its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it unique compared to its analogs and can result in different biological activities and therapeutic potentials.

Properties

IUPAC Name

5-fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-11-15(22-13-23)28(26,27)25-9-7-24(8-10-25)18-16(19)17(20-12-21-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJGBWCAWMSESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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